molecular formula C7H15ClN2O B1331529 1-Tert-butyl-3-(2-chloroethyl)urea CAS No. 13908-02-6

1-Tert-butyl-3-(2-chloroethyl)urea

Cat. No.: B1331529
CAS No.: 13908-02-6
M. Wt: 178.66 g/mol
InChI Key: GKCWAQWESJZYIT-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl and chloroethyl functional groups attached to a urea backbone.

Preparation Methods

The synthesis of 1-tert-butyl-3-(2-chloroethyl)urea typically involves the reaction of tert-butyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Tert-butyl-3-(2-chloroethyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-3-(2-chloroethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2-chloroethyl)urea involves its ability to alkylate β-tubulin, a protein that is a key component of microtubules. This alkylation disrupts the normal function of microtubules, leading to cell cycle arrest and potential cytotoxic effects. The compound specifically targets cysteine residues near the colchicine-binding site on β-tubulin .

Comparison with Similar Compounds

1-Tert-butyl-3-(2-chloroethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tert-butyl and chloroethyl functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWAQWESJZYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303802
Record name 1-tert-butyl-3-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-02-6
Record name NSC162151
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Synthesis routes and methods

Procedure details

A solution of t-butylamine (6.00 g, 82 mmol) in MeCN (120 mL) was treated with 2-chloroethylisocyanate (9.00 g, 85 mmol), stirred at RT for 1 h, and the resulting solid was collected via filtration to afford 1-(tert-butyl)-3-(2-chloroethyl)urea (12.2 g, 83%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 5.89 (t, J=5.9 Hz, 1 H), 5.82 (s, 1 H), 3.53 (t, J=6.2 Hz, 2 H), 3.24 (q, J=6.1 Hz, 2 H), 1.19 (s, 9 H); MS (ESI) m/z: 179.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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